molecular formula C17H16BrNO5 B14337914 ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate CAS No. 103667-13-6

((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate

Cat. No.: B14337914
CAS No.: 103667-13-6
M. Wt: 394.2 g/mol
InChI Key: QAUSLQXCZOKLDM-YVSFHVDLSA-N
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Description

((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.

    Acetylation: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoquinoline derivatives: Compounds with similar benzoquinoline cores but different substituents.

    Bromo-hydroxy compounds: Compounds with bromine and hydroxyl groups in similar positions.

    Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.

Uniqueness

The uniqueness of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

103667-13-6

Molecular Formula

C17H16BrNO5

Molecular Weight

394.2 g/mol

IUPAC Name

[(7R,8S,9R,10S)-10-acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate

InChI

InChI=1S/C17H16BrNO5/c1-8(20)23-16-13-10-4-3-7-19-12(10)6-5-11(13)15(22)14(18)17(16)24-9(2)21/h3-7,14-17,22H,1-2H3/t14-,15+,16-,17-/m0/s1

InChI Key

QAUSLQXCZOKLDM-YVSFHVDLSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br

Canonical SMILES

CC(=O)OC1C(C(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br

Origin of Product

United States

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